N'-hydroxy-4-methylmorpholine-2-carboximidamide
Description
N’-hydroxy-4-methylmorpholine-2-carboximidamide is a chemical compound with the molecular formula C6H13N3O2 and a molecular weight of 159.19 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable in various scientific and industrial applications . It is a derivative of morpholine, a cyclic amine commonly used in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N'-hydroxy-4-methylmorpholine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c1-9-2-3-11-5(4-9)6(7)8-10/h5,10H,2-4H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQADMABGZFUHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC(C1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-methylmorpholine-2-carboximidamide typically involves the reaction of 4-methylmorpholine with hydroxylamine under controlled conditions . The reaction is carried out in an organic solvent, such as methanol or ethanol, at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-hydroxy-4-methylmorpholine-2-carboximidamide involves large-scale reactors and optimized reaction conditions to maximize yield and purity . The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-methylmorpholine-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-methylmorpholine-2-carboximidamide involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
N’-hydroxy-4-methylmorpholine-2-carboximidamide can be compared with other similar compounds, such as:
4-methylmorpholine: A precursor in the synthesis of N’-hydroxy-4-methylmorpholine-2-carboximidamide.
Hydroxylamine derivatives: Compounds with similar hydroxylamine functional groups.
The uniqueness of N’-hydroxy-4-methylmorpholine-2-carboximidamide lies in its specific combination of the morpholine ring and the hydroxylamine group, which imparts distinct reactivity and stability .
Biological Activity
N'-hydroxy-4-methylmorpholine-2-carboximidamide is a chemical compound with the molecular formula C₆H₁₃N₃O₂ and a molecular weight of 159.19 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and antimicrobial properties.
Chemical Structure and Properties
The compound features a morpholine ring, which is significant for its reactivity and biological activity. The presence of the hydroxylamine group enhances its potential interactions with biological targets.
Biological Activity
This compound has been studied for several biological activities:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, potentially affecting metabolic pathways. The exact mechanisms of enzyme inhibition are still being elucidated.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
The mechanism of action involves the interaction of this compound with specific molecular targets. It may act by modifying enzyme activity or disrupting cellular processes in microbial organisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes | |
| Antimicrobial | Effective against certain pathogens | |
| Therapeutic Potential | Explored for drug development |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound, it was tested against common bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent. The study utilized standard microbiological techniques to assess the efficacy of the compound.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 25 µg/mL | |
| Pseudomonas aeruginosa | 100 µg/mL |
Synthesis and Industrial Applications
This compound can be synthesized through various methods, typically involving the reaction of 4-methylmorpholine with hydroxylamine under controlled conditions. In industrial settings, optimized reaction conditions are employed to maximize yield and purity.
Industrial Usage
The compound is not only studied for its biological activities but also used as a reagent in organic synthesis and as a building block for more complex molecules. Its applications extend to the synthesis of agrochemicals and other industrial chemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
